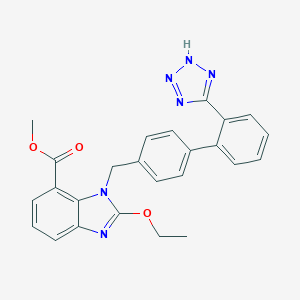
Methylcandesartan
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Wissenschaftliche Forschungsanwendungen
Behandlung von Bluthochdruck
“Methylcandesartan” ist ein Angiotensin-II-Rezeptor-Antagonist (ARB), der selektiv und nicht kompetitiv an den Angiotensin-II-Rezeptor (AT1) bindet und so die Wirkung von Angiotensin II verhindert . Es hat sich gezeigt, dass es bei der Behandlung von Bluthochdruck aller Schweregrade wirksam ist .
Management von Herzinsuffizienz
Klinische Studien haben gezeigt, dass “this compound” bei der Behandlung von Herzinsuffizienz wirksam ist . Es wirkt, indem es den Angiotensin-II-Rezeptor blockiert, was wiederum dazu beiträgt, den Blutdruck zu senken und die Symptome der Herzinsuffizienz zu lindern .
Behandlung von Diabetes mellitus
“this compound” hat sich als wirksam bei der Reduzierung der Albuminausscheidung im Urin bei Diabetes mellitus erwiesen . Dies deutet darauf hin, dass es bei der Behandlung von Nierenerkrankungen im Zusammenhang mit Diabetes von Vorteil sein könnte .
Behandlung von Bluthochdruck und Nierenversagen
“this compound” hat sich bei gleichzeitig bestehendem Bluthochdruck und Nierenversagen als wirksam erwiesen . Durch die Blockierung des Angiotensin-II-Rezeptors hilft es, den Blutdruck zu senken und die Nierenfunktion zu verbessern .
Qualitätskontrolle von Arzneimitteln
“this compound” wird bei der Qualitätskontrolle von Candesartan-Cilexetil-Tabletten verwendet . Es wurde eine schnelle Methode der Ultra-Hochleistungsflüssigchromatographie gekoppelt mit Quadrupol-Flugzeit-Massenspektrometrie (UHPLC-Q-TOF–MS) für die Trennung und Charakterisierung verwandter Substanzen in Candesartan-Cilexetil-Tabletten entwickelt
Wirkmechanismus
Target of Action
Methyl Candesartan, also known as “Methyl 1-((2’-(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate”, primarily targets the Type-1 angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
Methyl Candesartan acts as an angiotensin receptor blocker (ARB) . It selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
By blocking the AT1 receptor, Methyl Candesartan disrupts the RAAS pathway . Angiotensin II, under normal circumstances, binds to the AT1 receptor, causing vasoconstriction and promoting the release of aldosterone. Aldosterone further enhances sodium and water reabsorption, which can elevate blood pressure . Methyl Candesartan’s antagonistic action on the AT1 receptor prevents these effects, thereby reducing blood pressure .
Pharmacokinetics
Methyl Candesartan is absorbed and converted to its active form, candesartan, during absorption from the gastrointestinal tract . It has a low oral bioavailability (about 40%) due to incomplete absorption . The drug is mainly cleared by the kidneys, and to a lesser extent, through the biliary or intestinal route . The apparent oral clearance of candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The elimination half-life is dose-dependent, ranging from 5 to 9 hours .
Result of Action
The primary result of Methyl Candesartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, it prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, thereby lowering blood pressure .
Action Environment
The action of Methyl Candesartan can be influenced by various environmental factors. For instance, renal function can affect the pharmacokinetic profile of the drug . In patients with impaired renal function, the elimination half-life of the drug can be prolonged . Furthermore, the drug’s efficacy can be influenced by dietary salt intake, as high salt intake can counteract the blood pressure-lowering effects of ARBs. Lastly, the drug’s stability and efficacy can be affected by storage conditions, such as temperature and humidity .
Biochemische Analyse
Biochemical Properties
Methyl Candesartan interacts with various enzymes and proteins in biochemical reactions. It is related to Candesartan, which has been shown to interact with the angiotensin II type 1 (AT1) receptor . This interaction plays a crucial role in the regulation of blood pressure and fluid balance .
Cellular Effects
Methyl Candesartan has notable effects on various types of cells and cellular processes. For instance, Candesartan has been shown to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . This suggests that Methyl Candesartan may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl Candesartan involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a compound related to Candesartan, it likely shares a similar mechanism of action. Candesartan is known to antagonize the renin-angiotensin-aldosterone system (RAAS), competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) and preventing the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
For instance, studies on Candesartan have shown that it has a half-life of 9 hours in healthy individuals . This suggests that Methyl Candesartan may have similar temporal characteristics.
Dosage Effects in Animal Models
The effects of Methyl Candesartan can vary with different dosages in animal models. Studies on Candesartan have shown beneficial effects in reducing lesion volume and improving motor and memory function after traumatic brain injury in mice
Metabolic Pathways
Methyl Candesartan is involved in various metabolic pathways. Candesartan is metabolized by cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, or excreted in an unchanged form through urine, biliary tract and feces . This suggests that Methyl Candesartan may be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of Methyl Candesartan within cells and tissues are critical aspects of its biochemical profile. While specific transporters or binding proteins for Methyl Candesartan have not been identified, it is known that Candesartan that reaches the systemic circulation is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route .
Subcellular Localization
For instance, studies on Candesartan have shown that it reduces intracellular calcium overload, suggesting it may localize to areas of the cell involved in calcium regulation
Eigenschaften
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFEPGTRLLUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161060 | |
| Record name | Methyl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139481-69-9 | |
| Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl candesartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CANDESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG25Z8EW4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl candesartan interact with its target and what are the downstream effects?
A1: Methyl candesartan is a selective antagonist for angiotensin II type 1 receptors (AT1Rs) [, , , , , ]. By binding to AT1Rs, methyl candesartan blocks the binding of angiotensin II, a peptide hormone that plays a key role in regulating blood pressure and fluid balance. This antagonistic action inhibits the downstream signaling cascade typically activated by angiotensin II, including vasoconstriction and aldosterone release.
Q2: What is the structural characterization of methyl candesartan, including its molecular formula, weight, and spectroscopic data?
A2: While the provided research abstracts don't delve into detailed spectroscopic data, they confirm methyl candesartan is a methyl ester derivative of candesartan []. For comprehensive structural characterization, it would be beneficial to consult resources like PubChem or other chemical databases.
Q3: Can you elaborate on the application of methyl candesartan in positron emission tomography (PET)?
A3: Methyl candesartan has shown significant potential as a radioligand for imaging AT1Rs using PET [, , , , , ]. Researchers have radiolabeled methyl candesartan with carbon-11 ([11C]), creating [11C]methyl-candesartan, which can be used as a tracer in PET scans.
Q4: What preclinical studies have been conducted with [11C]methyl-candesartan?
A4: Studies in rats have demonstrated that [11C]methyl-candesartan exhibits high uptake in organs known to express high levels of AT1Rs, such as the kidneys, adrenal glands, and lungs [, ]. This uptake was significantly reduced by pre-treatment with AT1R blockers, confirming the specificity of the tracer. Further research is exploring its application in animal models of various diseases, including renal insufficiency and myocardial infarction [, ].
Q5: What are the advantages of using [11C]methyl-candesartan for imaging AT1Rs compared to other methods?
A5: [11C]methyl-candesartan offers several advantages as a PET tracer. Its high specificity for AT1Rs allows for accurate visualization and quantification of receptor density in vivo []. Additionally, the short half-life of carbon-11 (20 minutes) allows for repeated scans within a short timeframe, enabling researchers to monitor dynamic changes in receptor expression over time.
Q6: What future directions are being considered for research with [11C]methyl-candesartan?
A6: Future research aims to further investigate the utility of [11C]methyl-candesartan in preclinical models and potentially translate its use to clinical settings for diagnosing and monitoring diseases involving dysregulated AT1R expression [, , ]. This includes exploring its potential in conditions like diabetes, heart failure, and renal diseases. Further optimization of the tracer's synthesis and evaluation in larger animal models are also important steps towards clinical translation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)
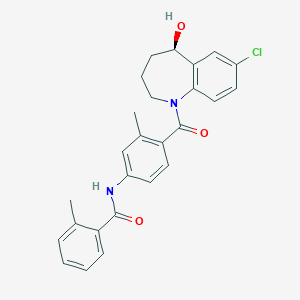
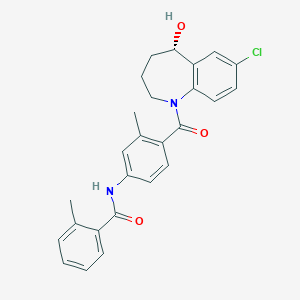
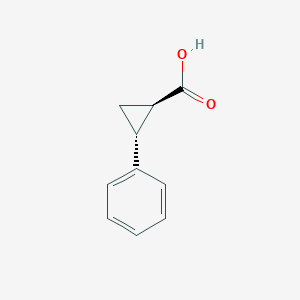

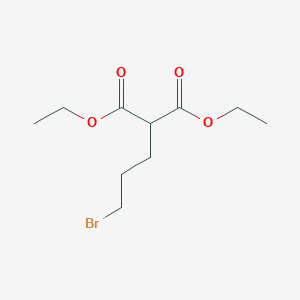
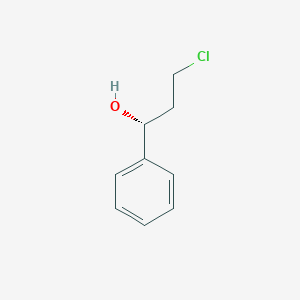
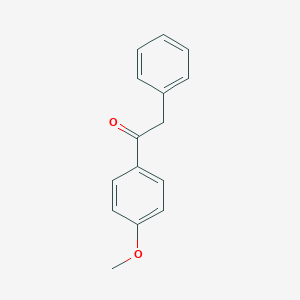
![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)
![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)
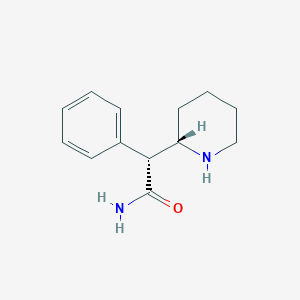

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30617.png)
